7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4(1H,3H)-dione core substituted at the 7-position with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group and at the 3-position with a 4-methoxybenzyl moiety. The quinazoline-dione scaffold is known for its pharmacological versatility, often associated with antifungal, anticancer, or pesticidal activities depending on substituents . The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 3-fluorophenyl group enhances lipophilicity and target-binding affinity. The 4-methoxybenzyl substituent may improve solubility compared to non-polar analogs, as seen in structurally related triazole-thiones .
Properties
CAS No. |
1207014-33-2 |
|---|---|
Molecular Formula |
C24H17FN4O4 |
Molecular Weight |
444.422 |
IUPAC Name |
7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17FN4O4/c1-32-18-8-5-14(6-9-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
XDUCIDZYXNRDFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)F)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H16FN3O3
- Molecular Weight : 357.35 g/mol
- IUPAC Name : 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines:
In vitro studies indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, with the strongest effects observed in colorectal carcinoma cells.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
- Targeting Specific Pathways : Quinazoline derivatives often target key signaling pathways involved in tumor growth and survival, such as the epidermal growth factor receptor (EGFR) pathway.
Case Studies and Research Findings
A series of studies have highlighted the efficacy of quinazoline derivatives in cancer therapy:
- Study on EGFR Inhibition : A related quinazoline derivative was found to have an IC50 value of 0.69 to 1.8 µM against EGFR-TK, indicating a strong potential for targeting this pathway in cancer treatment .
- Cell Cycle Analysis : In MCF-7 cells, a similar compound was shown to arrest the cell cycle at the G2/M phase and induce apoptosis . This suggests that compounds like 7-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione could be effective in overcoming resistance mechanisms commonly observed in cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Quinazoline Derivatives
The target compound’s quinazoline-dione core is analogous to 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (fluquinconazole) , a fungicide. Key differences include:
- Triazole vs. Oxadiazole: Fluquinconazole’s triazole ring is critical for fungicidal activity by inhibiting sterol biosynthesis.
- Substituent Effects : The dichlorophenyl group in fluquinconazole increases hydrophobicity, whereas the 3-fluorophenyl group in the target compound balances electronegativity and lipophilicity.
Functional Group Analogues
- 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione : This triazole-thione shares the methoxybenzyl group with the target compound. The methoxy group likely enhances solubility, as observed in this analog’s crystallographic studies. However, the thione group introduces sulfur-based reactivity absent in the oxadiazole-containing target.
Data Table: Structural and Functional Comparisons
Research Findings and Hypotheses
Bioactivity Potential: The oxadiazole group may confer resistance to enzymatic degradation compared to triazoles, as seen in other oxadiazole-containing agrochemicals .
Solubility vs. Binding : The 4-methoxybenzyl group could improve aqueous solubility over fluquinconazole’s dichlorophenyl, but may reduce membrane permeability .
Fluorine Effects : The 3-fluorophenyl substituent may enhance binding to hydrophobic pockets in target proteins, similar to fluorinated agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
